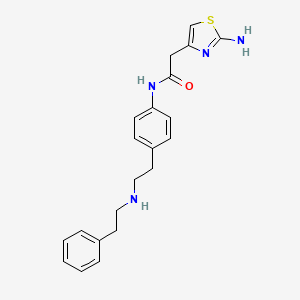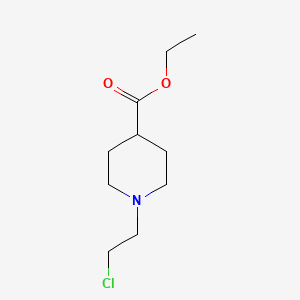
Dehydroxy mirabegron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxy mirabegron is a derivative of mirabegron, a potent and selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used in the treatment of overactive bladder syndrome by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This compound, as the name suggests, is a modified form of mirabegron where a hydroxyl group has been removed, potentially altering its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroxy mirabegron can be approached by modifying the synthetic route of mirabegron. One common method involves the reduction of an amide in the presence of an amine-borane complex, where the amine is an aniline . Another approach starts with ®-styrene epoxide, which undergoes a series of reactions including regioselective ring opening, reductive amination, and amidation . The removal of the hydroxyl group can be achieved through specific dehydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps to those used in the synthesis of mirabegron, with additional steps for the dehydroxylation process. This could involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
Dehydroxy mirabegron can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could revert any oxidized forms back to the original compound.
Substitution: Replacement of one functional group with another, which could be used to introduce new pharmacophores or modify existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might use halogenating agents or nucleophiles under conditions such as reflux or in the presence of catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce fully reduced forms of the compound. Substitution reactions could introduce various functional groups, leading to a range of derivatives with potentially different pharmacological properties.
科学研究应用
Chemistry: As a model compound for studying the effects of dehydroxylation on beta-3 adrenergic receptor agonists.
Biology: Investigating its interactions with biological systems, particularly its binding affinity and activity at beta-3 adrenergic receptors.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy or reduced side effects compared to mirabegron.
作用机制
Dehydroxy mirabegron, like mirabegron, is expected to act as a beta-3 adrenergic receptor agonist. By activating these receptors, it relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and reducing symptoms of urgency and frequency . The removal of the hydroxyl group may alter its binding affinity or selectivity, potentially leading to different pharmacological effects.
相似化合物的比较
Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder syndrome.
Vibegron: Another beta-3 adrenergic receptor agonist with similar applications.
Solabegron: A beta-3 adrenergic receptor agonist under investigation for similar indications.
Uniqueness
Dehydroxy mirabegron is unique in that it lacks the hydroxyl group present in mirabegron, which may result in different pharmacokinetic and pharmacodynamic properties. This modification could potentially lead to improved efficacy, reduced side effects, or new therapeutic applications compared to its parent compound and other similar beta-3 adrenergic receptor agonists.
属性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFYHUWWFFNPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)

